![molecular formula C22H22N2O5 B2505953 Ethyl 2-[2-[2-(4-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate CAS No. 868223-85-2](/img/structure/B2505953.png)

Ethyl 2-[2-[2-(4-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

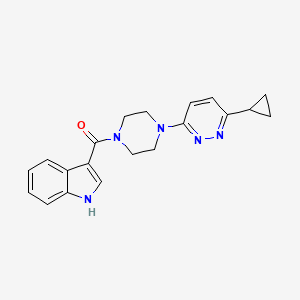

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-component reactions that can yield a variety of biologically active compounds. For instance, the first paper describes a three-component reaction involving 4-hydroxy-1-methyl-2(1H)-quinolinone, aromatic aldehydes, and ethyl cyanoacetate, catalyzed by 4-dimethylaminopyridine (DMAP) in aqueous ethanol to produce pyranoquinoline derivatives . This suggests that similar conditions could potentially be used to synthesize the compound , with appropriate modifications to the starting materials and catalysts.

Molecular Structure Analysis

The second paper provides a theoretical study on a related quinoline derivative using density functional theory (DFT) and time-dependent DFT (TD-DFT) . The study includes analysis of the compound's geometry, polarizability, hyperpolarizability, and molecular electrostatic potential, which are crucial for understanding the molecular structure and reactivity. These computational methods could be applied to "Ethyl 2-[2-[2-(4-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate" to predict its structure and properties.

Chemical Reactions Analysis

The third paper discusses the synthesis of 2,3-dihydroquinazolin-4(1H)-ones and their spirooxindole derivatives through an ethylenediamine diacetate (EDDA)-catalyzed three-component reaction . This indicates that quinoline derivatives can participate in various chemical reactions, forming complex structures with potential biological activity. The compound may also undergo similar reactions, which could be explored for the development of new pharmaceuticals.

Physical and Chemical Properties Analysis

While the papers do not directly address the physical and chemical properties of "Ethyl 2-[2-[2-(4-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate," they do provide information on related compounds. For example, the antibacterial activity of pyranoquinoline derivatives is mentioned in the first paper , suggesting that the compound may also exhibit such properties. Additionally, the computational analysis in the second paper could be used to predict the physical and chemical properties of the compound, such as solubility, stability, and reactivity .

Applications De Recherche Scientifique

Crystal Structure Analysis : A study conducted by Baba et al. (2019) detailed the crystal structure of a similar compound, highlighting its planar oxoquinoline unit and perpendicular acetate substituent. This structural analysis is crucial for understanding the compound's physical and chemical properties.

Pharmacological Research : Research by Madoux et al. (2008) identified analogous isoquinolinones as potent inhibitors in a pharmacological context, specifically as inhibitors of the steroidogenic factor 1 (SF-1). This suggests potential therapeutic applications.

Corrosion Inhibition : A theoretical study by Zarrouk et al. (2014) on quinoxalines, which are structurally related to your compound of interest, explored their efficiency as corrosion inhibitors for copper. This implies possible industrial applications in material protection.

Chemical Reactivity and Synthesis : The research by Luque et al. (2016) investigated the reactivity of related compounds, leading to the discovery of unexpected products. This contributes to the understanding of synthetic pathways and chemical behavior of such compounds.

Cytotoxic Activity in Cancer Research : A study by Riadi et al. (2021) focused on a new derivative as a dual inhibitor for VEGFR-2 and EGFR tyrosine kinases, suggesting its potential as an anti-cancer agent. This highlights the compound's relevance in cancer research and drug development.

Antibacterial and Antifungal Activities : Research by Desai et al. (2007) and Asghari et al. (2014) explored the antimicrobial properties of compounds structurally similar to your compound of interest, indicating its potential application in combating microbial infections.

Molecular Docking Studies : The work of El-Azab et al. (2016) included molecular docking studies, suggesting that such compounds could exhibit inhibitory activity against specific molecular targets, which is significant for drug design and discovery.

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 2-[2-[2-(4-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O5/c1-3-28-21(26)14-29-19-6-4-5-18-17(19)11-12-24(22(18)27)13-20(25)23-16-9-7-15(2)8-10-16/h4-12H,3,13-14H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIEIZBMUDQYVAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[2-[2-(4-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(6-chloropyrazin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]-N-[(furan-2-yl)methyl]-N-(2-methoxyethyl)acetamide](/img/structure/B2505870.png)

![N-cyclopentyl-2-[(6-pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetamide](/img/structure/B2505872.png)

![N-(2-cyclohex-1-en-1-ylethyl)-2-(2-oxo-3-phenyl-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetamide](/img/structure/B2505873.png)

![(2Z)-2-[(3-chloro-2-fluorophenyl)imino]-8-methoxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2505875.png)

![3-(hydroxymethyl)-5-(2-methoxyethyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2505876.png)

![7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}quinolin-2(1H)-one](/img/structure/B2505878.png)

![2-fluoro-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline](/img/structure/B2505883.png)

![5-Bromo-2-[(1-methylpiperidin-4-YL)oxy]pyrimidine](/img/structure/B2505886.png)

![N-(benzo[d]thiazol-2-yl)-4-butoxy-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2505890.png)

![Benzyl 1-methyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2505892.png)